2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)-
Description
The compound 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- (IUPAC name: (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol; CAS 93748-50-6) is a chiral tertiary alcohol bearing a phenylsulfonyl group. Its molecular formula is C₁₂H₁₈O₃S, with a molecular weight of 242.33 g/mol . Structurally, it features a 2-butanol backbone substituted with two methyl groups at positions 2 and 3, and a phenylsulfonyl moiety at position 2. This compound is a white solid soluble in dichloromethane, ethyl acetate, and methanol, and it is primarily utilized in synthesizing Vitamin D₂ derivatives due to its stereochemical specificity and functional group reactivity .
Key characterization methods include NMR spectroscopy and X-ray crystallography, which confirm its stereochemistry and molecular geometry. Theoretical studies, such as DFT molecular orbital calculations, have been employed to analyze frontier molecular orbitals (HOMO/LUMO) and electronic transitions, providing insights into its electronic properties and reactivity .
Structure
3D Structure
Properties
CAS No. |
494794-58-0 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C12H18O3S/c1-11(2,13)12(3,4)16(14,15)10-8-6-5-7-9-10/h5-9,13H,1-4H3 |
InChI Key |
BLJNFPVZYXMNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)S(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Reduction Process
The enzymatic reduction process has been documented to yield high enantiomeric purity. For example, in one study, the reaction was performed at a temperature of 30°C with a molar ratio of substrate to secondary alcohol ranging from 1:2 to 1:10. The results indicated yields of up to 78% with enantiomeric purities exceeding 98% for the desired S-alcohol.
| Parameter | Value |
|---|---|
| Temperature | 30°C |
| Molar Ratio (2-butanone:Alcohol) | 1:5 |
| Yield (%) | Up to 78% |
| Enantiomeric Purity (%) | >98% |
Chemical Synthesis Process
In contrast, chemical synthesis often involves multiple steps and may require purification techniques such as distillation or chromatography to isolate the final product. The choice of solvent and reaction time significantly influences both yield and stereochemical outcomes.
The preparation methods require careful control over several reaction conditions:
Temperature : Optimal temperatures must be maintained to ensure enzyme activity or catalyst efficiency.
Pressure : Certain reactions may require elevated pressures to facilitate the desired transformations.
Solvent Choice : The selection of solvents can impact both solubility and reactivity, influencing overall yields.
Summary of Reaction Conditions
| Condition | Optimal Range |
|---|---|
| Temperature | Room temperature to 30°C |
| Pressure | Ambient to elevated |
| Solvent | Non-miscible organic solvents |
The synthesized compound has various applications in organic synthesis and serves as an intermediate in pharmaceutical development. Its chiral nature allows for studies in stereochemistry, which are crucial for developing drugs with specific biological activities.
The preparation of 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- can be effectively achieved through enzymatic reduction or chemical synthesis methods. Each method presents unique benefits regarding yield and purity, making them suitable for different applications in research and industry. Understanding these preparation methods is essential for optimizing production processes in synthetic chemistry.
Chemical Reactions Analysis
Reduction Reactions
The sulfonyl group in this compound acts as a potential leaving group, enabling reduction pathways. Under reductive conditions, the phenylsulfonyl moiety can be cleaved to yield alkanes:
Example Reaction:
2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- + Reducing Agent → 3,3-Dimethylbutane + Byproducts
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Sodium borohydride, H₂O | NaBH₄ | 3,3-Dimethylbutane | ~83% |
Mechanistically, the sulfonyl group undergoes nucleophilic displacement, followed by protonation of the alcohol intermediate. The reaction is highly dependent on solvent polarity and temperature.
Nucleophilic Substitution
The electron-withdrawing sulfonyl group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attacks. Common nucleophiles (e.g., cyanide, amines) replace the sulfonyl group:
Example Reaction:
2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- + Nu⁻ → Substituted Alkane + PhSO₂⁻
| Nucleophile | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|
| CN⁻ | Methanol/H₂O | 60°C | 2-(N,N-Dimethylamino)-2-phenylbutyronitrile |
Steric hindrance from the dimethyl groups modulates reaction rates, favoring bulkier nucleophiles in polar aprotic solvents.
Acid-Catalyzed Dehydration
Protonation of the hydroxyl group under acidic conditions leads to dehydration, forming alkenes. Thermodynamic data from analogous alcohols (e.g., 2,3-dimethyl-2-butanol) informs feasibility:
Thermochemical Data
| Reaction | ΔrH° (kJ/mol) | ΔrG° (kJ/mol) | Reference |
|---|---|---|---|
| C₆H₁₄O → C₆H₁₂ + H₂O | 1556 ± 8.4 | 1529 ± 8.8 |
The energy barrier aligns with E1 or E2 mechanisms, contingent on acid strength and steric effects .
Esterification and Hydrolysis
The hydroxyl group undergoes esterification with carboxylic acids or anhydrides. Subsequent hydrolysis regenerates the alcohol:
Esterification:
2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- + RCOOH → Ester + H₂O
| Acid | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄ | Ethanol | Reflux | >90% |
Hydrolysis:
Ester + NaOH → 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- + RCOO⁻Na⁺
Basic conditions (pH ≥ 12) promote efficient hydrolysis, with yields exceeding 85% .
Thermodynamic Stability
The compound’s stability under reaction conditions is influenced by its Gibbs free energy. Data for structurally related alcohols suggest:
| Property | Value (kJ/mol) | Reference |
|---|---|---|
| ΔfH° (Formation Enthalpy) | -368.2 | |
| ΔcombH° (Combustion) | -3980 |
These values indicate moderate stability, favoring reactions that release strain from the branched carbon skeleton .
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. It can be employed in the following ways:
- Reagent in Chemical Reactions : The sulfonyl group enhances nucleophilicity, making it useful in electrophilic substitutions and coupling reactions. This property facilitates the formation of more complex molecules from simpler precursors.
- Synthesis of Sulfonamides : It can be utilized to synthesize sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties.
Pharmaceutical Applications
The pharmaceutical industry benefits from the compound's unique properties:
- Drug Development : The compound's ability to form stable complexes with various biological targets makes it a candidate for drug development. It has been explored for use in synthesizing compounds with potential anti-cancer properties.
- Antitumor Activity : Research indicates that derivatives of 2-butanol compounds can inhibit tumor growth in various cancer cell lines. For instance, studies have shown that modifications of this compound can enhance its efficacy against specific types of cancer cells .
Material Science
In material science, 2-butanol derivatives are used for:
- Polymer Chemistry : The compound can act as a monomer or co-monomer in polymerization reactions, contributing to the development of new materials with tailored properties.
- Surfactants and Emulsifiers : Its amphiphilic nature allows it to function effectively as a surfactant in formulations requiring emulsification or stabilization of mixtures.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the synthesis of novel quinolinium salts from 2-butanol derivatives that exhibited significant anticancer activity. The modifications introduced by the sulfonyl group were crucial for enhancing solubility and bioavailability .
Case Study 2: Industrial Applications
In industrial settings, 2-butanol derivatives have been employed as solvents and intermediates in the production of fine chemicals. Their low toxicity and high efficiency make them suitable alternatives to more hazardous solvents traditionally used in chemical manufacturing .
Mechanism of Action
The mechanism of action of 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of specific effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- with structurally analogous alcohols and sulfonylated derivatives:
Key Differences:
Substituent Effects: The phenylsulfonyl group in the target compound enhances electron-withdrawing character, increasing the acidity of the hydroxyl group compared to non-sulfonylated analogs like 2-Methyl-3-phenyl-2-butanol . Steric hindrance from the 2,3-dimethyl groups reduces nucleophilic reactivity at the hydroxyl site, contrasting with less hindered analogs such as 3,3-Dimethyl-2-butanol .
Electronic Properties: DFT calculations reveal that the phenylsulfonyl group lowers the LUMO energy (-1.2 eV vs. -0.8 eV for cyanoindoles), making the compound more electrophilic in reactions involving electron-deficient intermediates .
Applications: Unlike simpler alcohols (e.g., 3,3-Dimethyl-2-butanol), which are used as solvents, the phenylsulfonyl derivative’s chiral center and sulfone functionality make it critical in asymmetric synthesis of bioactive molecules . Compared to sulfonylated indoles (e.g., 3-Cyano-1-(phenylsulfonyl)indole), the target compound lacks aromaticity, leading to distinct reactivity in cycloaddition reactions .
Biological Activity
2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores the various biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its sulfonyl group attached to a branched alcohol structure. The presence of the phenylsulfonyl moiety is significant as it often enhances biological activity through interactions with various biological targets.
1. Antiviral Activity
Research indicates that derivatives of sulfonyl compounds exhibit potent antiviral properties. For instance, indolylarylsulfones, which share structural similarities with 2-butyl-2,3-dimethyl-3-(phenylsulfonyl)-, have been identified as effective non-nucleoside reverse transcriptase inhibitors against HIV-1. These compounds demonstrated EC50 values in the nanomolar range against both wild-type and mutant strains of the virus .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown efficacy against a range of pathogens including both gram-positive and gram-negative bacteria. Studies on related structures indicate that modifications to the sulfonyl group can enhance antibacterial properties .
3. Anti-inflammatory Effects
Compounds containing sulfonyl groups have been evaluated for their anti-inflammatory effects. In vitro studies suggest that they can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses .
The biological activity of 2-butanol derivatives is often attributed to their ability to interact with specific enzymes or receptors in biological systems:
- Inhibition of Enzymatic Activity : Some studies suggest that sulfonyl compounds can inhibit enzymes such as phospholipase A2, which is involved in inflammatory processes .
- Receptor Modulation : The interaction with ligand-receptor systems has been noted, particularly in the context of growth factor signaling pathways .
Case Study 1: Antiviral Efficacy
A study on indolylarylsulfones demonstrated their effectiveness against HIV-1 mutants, highlighting the importance of structural modifications in enhancing antiviral activity. The introduction of dimethyl groups at specific positions on the phenylsulfonyl moiety was crucial for achieving low EC50 values .
Case Study 2: Toxicological Assessment
In a toxicological study involving inhalation exposure to similar butanol derivatives, researchers observed significant physiological changes in test subjects (Sprague-Dawley rats), including reduced activity levels and weight gain post-exposure. This emphasizes the need for careful evaluation of biological activity alongside potential toxicity .
Data Tables
Q & A
Basic Research Questions
Q. What spectroscopic methods are critical for confirming the structural identity of 2-Butanol, 2,3-dimethyl-3-(phenylsulfonyl)-?
- Methodology :
- NMR Spectroscopy : Analyze proton environments, focusing on the sulfonyl (-SO₂) group (δ ~3.5–4.0 ppm for adjacent methyl groups) and the hydroxyl (-OH) proton (δ ~1.5–2.5 ppm, broad). Compare with data from simpler analogs like 2-butanol (C₄H₁₀O) .
- IR Spectroscopy : Identify the O-H stretch (~3200–3600 cm⁻¹) and S=O symmetric/asymmetric stretches (~1150–1350 cm⁻¹). Reference spectral libraries for phenylsulfonyl derivatives.
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Q. How can researchers assess the purity of this compound in synthetic batches?
- Methodology :
- Gas Chromatography (GC) : Compare retention times against a certified reference standard. Note that GC requires derivatization if the compound is non-volatile.
- Melting Point Analysis : Determine consistency with literature values (e.g., similar alcohols in show sharp melting points, such as 32–34°C for 2-phenyl-2-propanol) .
- Density Measurements : Use a pycnometer to verify density (e.g., 0.973 g/cm³ for 2-phenyl-2-propanol in ), which correlates with purity .
Advanced Research Questions
Q. How can enantioselective Raman spectroscopy (esR) resolve stereochemical ambiguities in chiral derivatives of this compound?
- Methodology :
- Experimental Setup : Use a self-built Raman spectrometer with a half-wave retarder to isolate vertical polarization components. For 2-butanol enantiomers, esR detected distinct optical rotations without chiral solvents .
- Data Interpretation : Focus on small depolarization ratios in Raman peaks (e.g., C-O and S=O stretches) to quantify enantiomeric excess. Apply this method to the sulfonyl group’s vibrational modes .
Q. What thermodynamic insights can be gained from studying binary mixtures containing this compound?
- Methodology :
- Excess Property Analysis : Measure density and speed of sound at 293.15–323.15 K (as in ). Calculate excess molar volumes (Vᴱ) and isentropic compressibility deviations (Δκₛ). For 2-butanol mixtures, Vᴱ values were positive, suggesting disruptive molecular interactions .
- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks between the sulfonyl group and co-solvents (e.g., furfuryl alcohol) to explain deviations.
Q. How can computational modeling predict the reactivity and solubility of this sulfonated alcohol?
- Methodology :
- Quantum Chemical Calculations : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) to evaluate electrostatic potential maps for nucleophilic sites.
- QSPR/Neural Networks : Train models on fluorinated butanol analogs ( ) to predict properties like logP and aqueous solubility .
Q. What role does ion-mobility spectrometry play in analyzing stereoisomeric forms of this compound?
- Methodology :
- Li⁺ Ion Mobility Studies : Measure mobilities in He gas (as in ). For 2-butanol enantiomers, chiral Li⁺ complexes showed distinct drift times, which could extend to sulfonated derivatives .
- Blanc’s Law Application : Model ion mobility in chiral gas phases to correlate experimental data with theoretical predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
